1-[1-(2,6-Difluorobenzoyl)azetidin-3-yl]pyrrolidine
Description
Properties
IUPAC Name |
(2,6-difluorophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2N2O/c15-11-4-3-5-12(16)13(11)14(19)18-8-10(9-18)17-6-1-2-7-17/h3-5,10H,1-2,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNALNPTLSLWMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CN(C2)C(=O)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct and solvents like dichloromethane to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in optimizing reaction conditions and scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
1-[1-(2,6-Difluorobenzoyl)azetidin-3-yl]pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in an aprotic solvent like tetrahydrofuran.
Major Products Formed
Oxidation: Formation of difluorobenzoic acid derivatives.
Reduction: Formation of reduced azetidine derivatives.
Substitution: Formation of substituted azetidine and pyrrolidine derivatives.
Scientific Research Applications
1-[1-(2,6-Difluorobenzoyl)azetidin-3-yl]pyrrolidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation
Mechanism of Action
The mechanism of action of 1-[1-(2,6-Difluorobenzoyl)azetidin-3-yl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The compound’s azetidine ring is known to interact with nucleophilic sites in proteins, potentially inhibiting their function or altering their activity .
Comparison with Similar Compounds
Substituent Effects: 2,6-Difluorobenzoyl vs. Other Aromatic Groups
The 2,6-difluorobenzoyl group distinguishes this compound from analogs with alternative substituents. Key comparisons include:
Key Findings :
Heterocyclic Core: Azetidine-Pyrrolidine vs. Pyridine/Pyrazine
The azetidine-pyrrolidine system contrasts with six-membered aromatic rings in compounds like LLM-105 (pyrazine) or DATB (pyridine):
Key Findings :
Thermodynamic and Computational Insights
Density functional theory (DFT) studies on nitro-substituted pyridines (e.g., DATB) reveal:
Biological Activity
1-[1-(2,6-Difluorobenzoyl)azetidin-3-yl]pyrrolidine is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
Chemical Structure and Properties
The compound can be described by its molecular formula and a molecular weight of approximately 300.32 g/mol. Its structure features a pyrrolidine ring connected to an azetidine moiety, with a difluorobenzoyl group that may influence its biological interactions.
Antiviral Properties
Recent studies have indicated that compounds containing azetidinone structures exhibit antiviral activities. For example:
- Antiviral Efficacy : Azetidinone derivatives have shown moderate inhibitory activity against various viruses, including human coronaviruses and influenza viruses. Specifically, compounds similar to this compound have been evaluated for their ability to inhibit viral replication with varying efficacy (EC50 values ranging from 8.3 µM to 112 µM) .
Anticancer Activity
The compound's structural features suggest potential anticancer properties:
- Mechanism of Action : Studies have demonstrated that azetidinone derivatives can induce apoptosis in cancer cell lines. For instance, related compounds have been shown to inhibit proliferation in breast cancer cell lines (e.g., MCF-7) at nanomolar concentrations .
- Case Study : A derivative of the azetidinone family demonstrated significant anticancer activity against HT-29 colon cancer cells, indicating the potential for further exploration in oncology .
Pharmacological Mechanisms
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Key Enzymes : Azetidinone derivatives often act as inhibitors of enzymes involved in viral replication and tumor growth. For instance, some compounds have been identified as inhibitors of human cytomegalovirus protease .
- Cell Cycle Disruption : Compounds in this class may disrupt cell cycle progression in cancer cells, leading to increased apoptosis and reduced tumor growth.
Data Summary
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 300.32 g/mol |
| Antiviral EC50 (example) | 8.3 µM (influenza A virus H1N1) |
| Anticancer Activity | Inhibits proliferation in MCF-7 cells |
| Mechanism | Enzyme inhibition, apoptosis induction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
